molecular formula C18H25NO B12641862 6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- CAS No. 72928-43-9

6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl-

Cat. No.: B12641862
CAS No.: 72928-43-9
M. Wt: 271.4 g/mol
InChI Key: ZLKBAOOFLSCTRV-LQYUOIDQSA-N
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Description

6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- is an organic compound with a complex structure that includes an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the octen-2-ol moiety. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The indole moiety can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-7-octen-2-ol: A structurally related compound with similar chemical properties.

    Indole-3-acetic acid: Another indole derivative with distinct biological activity.

    8-Methyl-6-nonen-2-ol: A compound with a similar carbon skeleton but different functional groups.

Uniqueness

6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- is unique due to the presence of both the indole moiety and the octen-2-ol structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

72928-43-9

Molecular Formula

C18H25NO

Molecular Weight

271.4 g/mol

IUPAC Name

(E,5S)-8-indol-1-yl-2,5-dimethyloct-6-en-2-ol

InChI

InChI=1S/C18H25NO/c1-15(10-12-18(2,3)20)7-6-13-19-14-11-16-8-4-5-9-17(16)19/h4-9,11,14-15,20H,10,12-13H2,1-3H3/b7-6+/t15-/m1/s1

InChI Key

ZLKBAOOFLSCTRV-LQYUOIDQSA-N

Isomeric SMILES

C[C@@H](CCC(C)(C)O)/C=C/CN1C=CC2=CC=CC=C21

Canonical SMILES

CC(CCC(C)(C)O)C=CCN1C=CC2=CC=CC=C21

Origin of Product

United States

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